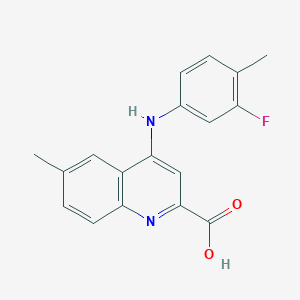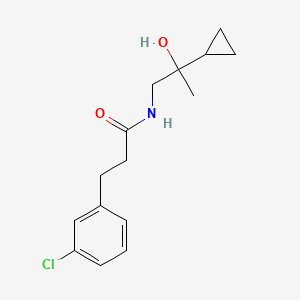
4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in biochemistry and medicine. Quinoline derivatives are often used as fluorophores for studying biological systems due to their fused aromatic systems containing heteroatoms, which contribute to their fluorescent properties . They are also investigated for their potential as antioxidants and radioprotectors .
Synthesis Analysis
The synthesis of quinoline derivatives can involve various methods, including reactions of chloroquinolines with aminobenzoic acids to obtain new derivatives. For instance, the reaction of 2-chloro-4-methylquinolines with 2-aminobenzoic acid or ethyl 4-aminobenzoate in ethanol in the presence of HCl can yield corresponding 2-carboxyphenylamino and 2-ethoxycarbonylphenylamino-4-methylquinolines . Additionally, a catalyst-free green synthesis approach has been developed for the synthesis of novel quinoline derivatives, which offers advantages such as safe handling, excellent yields, and shorter reaction times .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by various spectroscopic methods, including IR, 1H, 13C NMR, and ESI mass spectra, along with elemental analysis . The crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined, providing insights into the molecular conformation and potential interactions with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions, including cyclocondensation, nucleophilic addition, and intramolecular cyclization. For example, the synthesis of fluorinated quinolines can be achieved by nucleophilic addition of Grignard reagents to aldimines followed by acid-mediated intramolecular cyclization . These reactions are crucial for the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of fluorine atoms can significantly affect these properties, as fluorine is highly electronegative and can alter the electronic distribution within the molecule. The antimycobacterial activity of quinoline derivatives has been evaluated, with some compounds showing promising activity against Mycobacterium tuberculosis and the ability to inhibit the supercoiling activity of DNA gyrase . These properties are essential for the potential therapeutic application of these compounds.
Safety and Hazards
特性
IUPAC Name |
4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-10-3-6-15-13(7-10)16(9-17(21-15)18(22)23)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPZRXHCYBSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B3020584.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/no-structure.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3020586.png)
![7-[(E)-but-2-enyl]-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3020588.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3020589.png)




![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)
